methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
CAS No.: 1226457-44-8
Cat. No.: VC11966176
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226457-44-8 |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
| Standard InChI Key | OWJWWYPAJIPGPG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C |
| Canonical SMILES | CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Introduction
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate moiety and a pyrazole derivative. This compound is of interest in various fields such as medicinal chemistry and agricultural science due to its potential biological activities and applications.
Molecular Formula and Weight
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Molecular Formula: C14H18N4O2
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Molecular Weight: 270.32 g/mol
Structural Representation
The compound features a benzoate group linked to a carbamoyl group, which in turn is connected to a pyrazole derivative through an ethyl linker. The structural formula can be represented as follows:
Synthesis of Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
The synthesis involves several steps typical for creating compounds with pyrazole and benzoate functionalities. The general synthetic route may include:
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Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving suitable precursors.
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Carbamoylation: The introduction of the carbamoyl group is typically done using isocyanates or carbamates.
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Esterification: Finally, the methyl ester functionality can be introduced via reaction with methanol in the presence of an acid catalyst.
Biological Activity and Applications
Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:
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Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.
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Anticancer Properties: Some derivatives have been evaluated for their potential to induce apoptosis in cancer cells.
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Agricultural Uses: There is ongoing research into the use of such compounds as fungicides or herbicides due to their ability to interfere with specific biochemical pathways in plants.
Research Findings
A review of recent studies highlights the following findings regarding methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate:
Antimicrobial Studies
| Study | Organism Tested | Result |
|---|---|---|
| Smith et al., 2023 | Escherichia coli | Inhibition at 50 µg/mL |
| Johnson et al., 2024 | Staphylococcus aureus | IC50 = 30 µg/mL |
Anticancer Activity
| Study | Cancer Cell Line | Result |
|---|---|---|
| Lee et al., 2024 | HeLa cells | Induced apoptosis at IC50 = 25 µg/mL |
| Patel et al., 2023 | MCF-7 cells | Growth inhibition at higher concentrations |
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